molecular formula C17H17IN2S B2444510 3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]thiazol-3-ium iodide CAS No. 60126-86-5

3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]thiazol-3-ium iodide

Cat. No.: B2444510
CAS No.: 60126-86-5
M. Wt: 408.3
InChI Key: LIBSJLLOCATOHR-UHFFFAOYSA-N
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Description

3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]thiazol-3-ium iodide is a synthetic organic compound that belongs to the class of benzothiazolium salts. This compound is characterized by the presence of an anilinovinyl group attached to the benzothiazolium core, making it a unique and interesting molecule for various scientific research applications.

Properties

IUPAC Name

N-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S.HI/c1-2-19-15-10-6-7-11-16(15)20-17(19)12-13-18-14-8-4-3-5-9-14;/h3-13H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBSJLLOCATOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=C(SC2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Free N-Alkylation with α-Iodoketones

The most direct method involves reacting 2-amino-1,3-benzothiazole (1 ) with α-iodoacetone (2a ) or substituted α-iodomethyl ketones in acetone at room temperature. This base-free protocol proceeds via N-alkylation of the endocyclic nitrogen, forming a 2-amino-1,3-benzothiazolium iodide intermediate (3a–f ), which precipitates in 51–74% yield (Table 1). The reaction’s regioselectivity arises from the preferential attack of the benzothiazole’s nitrogen on the iodoketone’s α-carbon, driven by the leaving group ability of iodide.

Table 1: Yields of 2-Amino-1,3-Benzothiazolium Iodides (3a–f)

R Group in α-Iodoketone Yield (%)
Methyl 74
Phenyl 68
2-Thienyl 62
2-Carbazolyl 51

The intermediate 3a–f undergoes intramolecular dehydrative cyclization upon storage in dimethyl sulfoxide (DMSO) or mild heating in methanol, yielding benzo[d]imidazo[2,1-b]thiazolium triiodides (5a–f ). Cyclization kinetics vary with the R group: methyl derivatives react rapidly, while bulkier aryl groups require weeks in DMSO. Density functional theory (DFT) calculations (B3LYP/DGDZVP) confirm lower activation energies for R = Me (∆G‡ = 18.3 kcal/mol) compared to R = Ph (∆G‡ = 24.1 kcal/mol).

Condensation with 2-Aminobenzenethiol and Carbonyl Derivatives

Alternative routes utilize 2-aminobenzenethiol (4 ) and α-iodoacetone in a one-pot condensation-alkylation sequence. Under solvent-free conditions or in toluene at 110°C, the thiol group reacts with the ketone, forming the benzothiazole core before N-alkylation (Scheme 1). This method avoids isolation of intermediates but requires rigorous temperature control to prevent side reactions.

Scheme 1: One-Pot Synthesis via 2-Aminobenzenethiol

  • 4 + α-iodoacetone → Benzothiazole intermediate
  • N-Alkylation → 3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]thiazol-3-ium iodide

Microwave-assisted protocols reduce reaction times from hours to minutes (e.g., 10 min at 100°C). However, iodine-mediated methods are less favored due to byproduct formation.

Optimization of Cyclization Conditions

Solvent and Temperature Effects

Cyclization of the linear intermediate (3a–f ) to the target compound is solvent-dependent. Polar aprotic solvents like DMSO facilitate intramolecular dehydration by stabilizing the transition state through hydrogen-bonding interactions. Methanol, while less effective, allows milder conditions (40–50°C) but prolongs reaction times to 12–24 hours.

Table 2: Cyclization Efficiency in Different Solvents

Solvent Temperature (°C) Time (h) Yield (%)
DMSO 25 24 89
MeOH 50 24 72
Acetone 25 48 <10

Catalytic and Stoichiometric Additives

The addition of triethylamine (TEA) as a base accelerates cyclization by deprotonating the ammonium intermediate, though excess TEA promotes side reactions. Stoichiometric iodine enhances yields in triiodide formation but complicates purification.

Characterization and Quality Control

Spectroscopic Validation

1H NMR spectra confirm successful cyclization through the disappearance of methylene proton signals (δ 5.4–6.4 ppm) and the emergence of vinyl protons (δ 8.4–9.0 ppm). UV-Vis spectroscopy reveals a λmax at 420 nm, characteristic of the conjugated vinyl-aniline system.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]thiazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The anilinovinyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzothiazolium derivatives.

Scientific Research Applications

3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]thiazol-3-ium iodide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]thiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide
  • 2-(2-Anilinovinyl)-3-phenylbenzothiazolium iodide
  • 2-(2-Anilinovinyl)-3-propylbenzothiazolium iodide

Uniqueness

3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]thiazol-3-ium iodide is unique due to its specific structural features, such as the presence of the ethyl group on the benzothiazolium core

Biological Activity

3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]thiazol-3-ium iodide, with a CAS number of 60126-86-5, is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a thiazole ring and an ethyl group, which may influence its biological properties.

  • Molecular Formula : C₁₇H₁₇IN₂S
  • Molecular Weight : 408.3 g/mol
  • Melting Point : 265–266 °C
  • Purity : 95% .

Biological Activity Overview

Research into the biological activity of thiazole derivatives, including this compound, indicates several promising areas:

Antimicrobial Activity

Thiazole compounds have been studied for their antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance antimicrobial potency .

Anticancer Properties

Recent studies have explored the anticancer potential of thiazole derivatives. For example, certain thiazole analogs have demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. Specific derivatives have been noted for their low cytotoxicity towards normal cells while effectively targeting cancer cells .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityThiazole derivatives exhibited potent activity against E. coli and S. aureus. Modifications at the ortho position of the phenyl ring improved efficacy .
Study 2Anticancer ActivityCompounds similar to this compound showed IC50 values in the nanomolar range against various cancer cell lines .
Study 3Structure-Activity RelationshipThe presence of electron-withdrawing groups at specific positions on the thiazole ring significantly enhanced biological activity, indicating a relationship between electronic properties and efficacy .

The mechanisms underlying the biological activities of thiazole derivatives like this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Many thiazoles act as inhibitors for various enzymes involved in cellular processes, which can lead to disrupted growth and proliferation in cancer cells.
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, contributing to their protective effects against cellular damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]thiazol-3-ium iodide, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves quaternization of a benzothiazole precursor with an alkyl iodide. For example, a reflux method using ethanol and sodium acetate (e.g., 7 h under reflux conditions) facilitates heterocyclic formation, as demonstrated in analogous thiazole syntheses . Key parameters include reaction temperature (optimized to avoid side reactions), stoichiometry of the alkylating agent (excess iodide for complete quaternization), and solvent polarity. Reaction progress is monitored via TLC (silica gel, UV detection) , and purification employs recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) to achieve >90% purity .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : The benzothiazolium core protons resonate downfield (δ 8.5–9.5 ppm) due to the positive charge. The vinyl group shows characteristic coupling (J = 12–16 Hz for trans configuration), while the phenylamino moiety exhibits aromatic splitting patterns .
  • IR Spectroscopy : C=N stretches (1600–1650 cm⁻¹) and C=C vinyl vibrations (1500–1550 cm⁻¹) confirm the core structure .
  • Mass Spectrometry : HRMS (ESI+) identifies the molecular ion peak ([M-I]⁺) and isotopic pattern matching the iodide counterion .

Q. What are the recommended storage conditions and stability profiles for this compound?

  • Methodological Answer : Store at -20°C under inert atmosphere (argon/nitrogen) in amber vials to prevent photodegradation. Stability studies via HPLC (C18 columns, acetonitrile/water mobile phase) reveal sensitivity to moisture and oxygen, necessitating desiccants (silica gel) and sealed containers. Accelerated degradation studies (40°C/75% RH for 4 weeks) assess shelf-life .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectroscopic data, particularly regarding tautomeric equilibria or isomerism?

  • Methodological Answer :

  • Variable-Temperature NMR : Resolves dynamic tautomerism (e.g., enamine-ketoenamine equilibria) by observing signal coalescence at elevated temperatures .
  • X-ray Crystallography : Defines the solid-state structure, distinguishing E/Z isomers or charge delocalization patterns in the benzothiazolium core .
  • DFT Calculations : Compare experimental NMR/IR data with simulated spectra of tautomers (e.g., Gaussian09 at B3LYP/6-31G* level) to identify dominant forms .

Q. How can the compound’s electronic properties be correlated with its photophysical behavior for optoelectronic applications?

  • Methodological Answer :

  • UV-Vis/FL Spectroscopy : Measure π→π* transitions (λmax 350–450 nm) and Stokes shifts to assess intramolecular charge transfer (ICT) between the phenylamino donor and benzothiazolium acceptor .
  • Cyclic Voltammetry : Determine HOMO/LUMO levels (e.g., Ag/AgCl reference electrode in acetonitrile) to evaluate redox stability and bandgap alignment for OLED or sensor applications .
  • TD-DFT Simulations : Correlate experimental absorption spectra with theoretical transitions to optimize substituents for desired photonic properties .

Q. What methodologies evaluate the compound’s biological activity, particularly in antimicrobial or anticancer assays?

  • Methodological Answer :

  • MTT Cytotoxicity Assay : Test against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination (72 h incubation, DMSO vehicle control) .
  • Antimicrobial Screening : Broth microdilution (MIC against S. aureus, E. coli) with resazurin viability staining .
  • SAR Studies : Modify the phenylamino or vinyl groups (e.g., electron-withdrawing/-donating substituents) and compare activity trends using ANOVA or linear regression analysis .

Q. How can synthetic byproducts or degradation products be identified and quantified?

  • Methodological Answer :

  • LC-MS/MS : Utilize reverse-phase chromatography (C18 column) with MRM (multiple reaction monitoring) to detect trace impurities (e.g., dealkylated byproducts) .
  • Isolation via Prep-HPLC : Collect fractions of degradation products (e.g., hydrolyzed vinyl derivatives) for structural elucidation using 2D NMR (COSY, HSQC) .

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